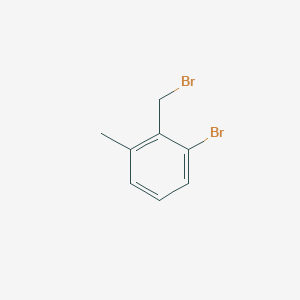

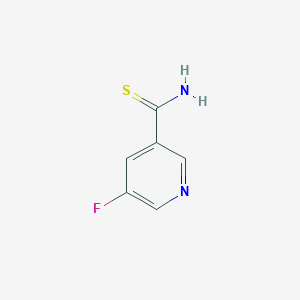

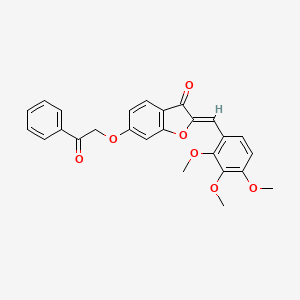

![molecular formula C13H11NO3 B2492496 (4'-Nitro[1,1'-biphenyl]-2-yl)methanol CAS No. 500294-19-9](/img/structure/B2492496.png)

(4'-Nitro[1,1'-biphenyl]-2-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives closely related to (4'-Nitro[1,1'-biphenyl]-2-yl)methanol involves complex reactions that provide insights into the compound's formation. One notable example is the formation of [(2R,3R)-3-(4-nitrophenyl)aziridin-2-yl]methanol through the reaction of (S)-(4-nitrophenyl)[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl methanesulfonate with lithium hydroxide in aqueous dioxane or under phase transfer catalysis conditions (Madesclaire et al., 2013). This process highlights the synthetic pathways that can be utilized to create structurally related nitrophenyl compounds.

Molecular Structure Analysis

The structural analysis of compounds similar to (4'-Nitro[1,1'-biphenyl]-2-yl)methanol often reveals complex interactions and configurations. For example, the crystal structure of diethyl [(4-nitrophenylamino)(2-hydroxyphenyl)methyl]phosphonate methanol monosolvate shows the dihedral angle between the 4-nitroaniline and 2-hydroxyphenyl groups, illustrating the intricate molecular geometry that can influence the compound's chemical behavior (Qing-Ming Wang et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving (4'-Nitro[1,1'-biphenyl]-2-yl)methanol derivatives demonstrate the compound's reactivity and potential for further functionalization. The cine-substitution reactions in the thiophen series, for example, showcase the behavior of nitro-substituted compounds towards sodium arenethiolates in methanol, leading to various substitution products and highlighting the compound's versatility in chemical reactions (Novi et al., 1976).

Physical Properties Analysis

The physical properties of (4'-Nitro[1,1'-biphenyl]-2-yl)methanol and its derivatives are crucial for understanding their behavior in different environments. Studies on compounds like nitro-substituted 4-[(phenylmethylene)imino]phenolates provide insights into solvatochromism and their use as probes for investigating solvent mixtures, revealing how the molecular structure influences physical properties like solvatochromic behavior and UV-vis spectroscopic characteristics (Nandi et al., 2012).

Chemical Properties Analysis

The chemical properties of (4'-Nitro[1,1'-biphenyl]-2-yl)methanol are reflected in its reactions and stability under various conditions. The synthesis and characterization of related compounds, such as the electron microscopic analysis of novel NADP(H)-containing methanol: N,N'-dimethyl-4-nitrosoaniline oxidoreductases, provide valuable information on the chemical properties and potential applications of nitrophenyl derivatives (Bystrykh et al., 1993).

Aplicaciones Científicas De Investigación

Photolysis in Environmental Applications

(4'-Nitro[1,1'-biphenyl]-2-yl)methanol is involved in photolysis reactions relevant to environmental chemistry. Patel and Boyer (1980) demonstrated how photolysis of similar nitro compounds in methanol leads to various products through environmental reactions, such as isomerization and solvolysis (Patel & Boyer, 1980).

Solvatochromism and Solvatochromic Switches

Solvatochromic compounds closely related to (4'-Nitro[1,1'-biphenyl]-2-yl)methanol have been synthesized and studied by Nandi et al. (2012). These compounds exhibit a reversal in solvatochromism and are used as probes for investigating preferential solvation in solvent mixtures, highlighting the potential use of similar compounds in analytical chemistry (Nandi et al., 2012).

Synthesis of Novel Quinoline Derivatives

Prasad et al. (2020) synthesized 2,4-disubstituted quinoline derivatives, starting from a compound structurally similar to (4'-Nitro[1,1'-biphenyl]-2-yl)methanol. These derivatives have potential applications in pharmaceuticals and materials science (Prasad et al., 2020).

Photocatalysis and Hydrogenation Catalysts

In 2020, Melillo et al. described the use of metal-organic frameworks (MOFs) for the photocatalytic reduction of nitrophenol compounds, using methanol as a hydrogen source. This research opens avenues for the utilization of similar nitro compounds in green chemistry applications (Melillo et al., 2020).

Electro-Oxidation in Fuel Cells

Niu et al. (2016) explored the electrocatalytic performance of palladium nanomaterials on Ni foam for methanol oxidation. Research on methanol oxidation is relevant for green fuel cell technologies, indicating potential applications for similar nitro compounds (Niu et al., 2016).

Spectrophotometric Photoaffinity Labeling

Hatanaka et al. (1989) synthesized derivatives of nitro compounds for use in photoaffinity labeling, a method important in biochemical research. The development of such chromogenic diazirines offers a non-radioactive alternative for labeling and detecting biomolecules (Hatanaka et al., 1989).

Propiedades

IUPAC Name |

[2-(4-nitrophenyl)phenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-9-11-3-1-2-4-13(11)10-5-7-12(8-6-10)14(16)17/h1-8,15H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACWFQKHPKYZHDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4'-Nitro[1,1'-biphenyl]-2-yl)methanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

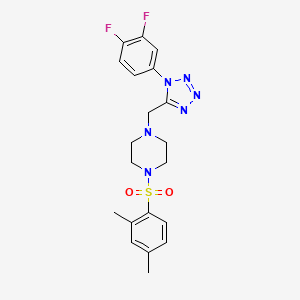

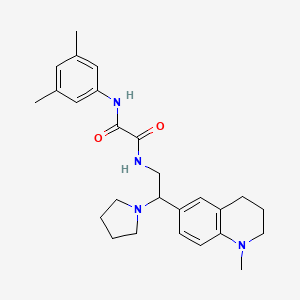

![N-(4-chlorobenzo[d]thiazol-2-yl)-2,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)furan-3-carboxamide](/img/structure/B2492416.png)

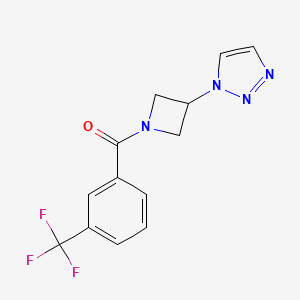

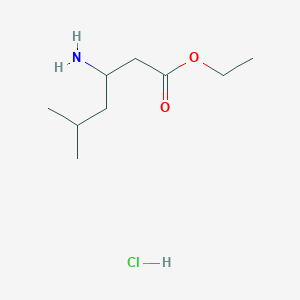

![6-(indoline-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2492421.png)

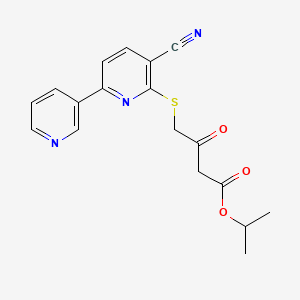

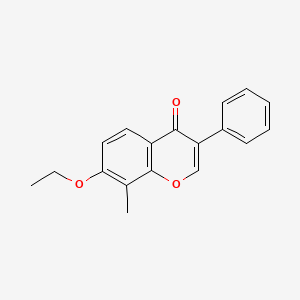

![Tert-butyl (2-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)-2-oxoethyl)carbamate](/img/structure/B2492424.png)

![3-(4-fluorophenoxy)-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide](/img/structure/B2492431.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2492434.png)